

Application Note: Quantitative Analysis of NHC-Triphosphate Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: NHC-triphosphate tetraammonium

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Introduction

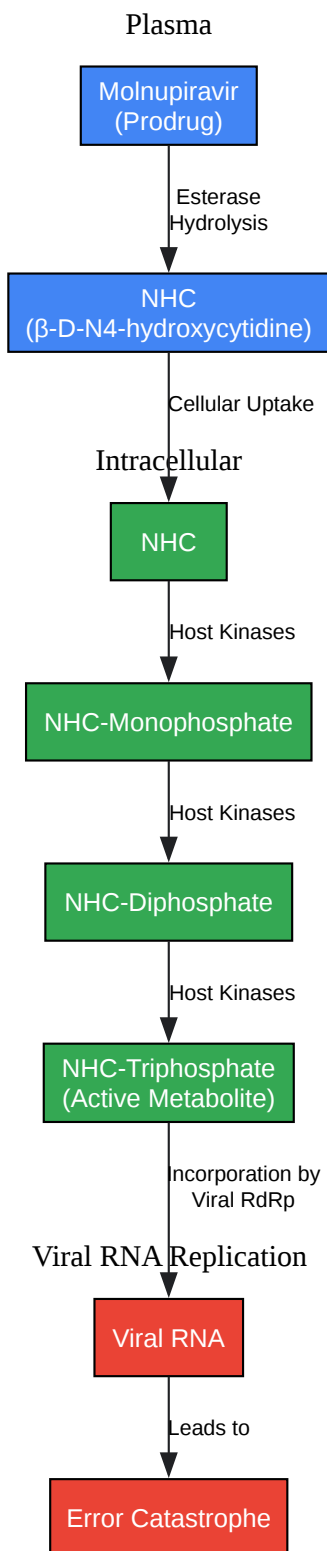
The antiviral prodrug molnupiravir has emerged as a critical therapeutic agent, particularly against RNA viruses like SARS-CoV-2.[1][2] Its efficacy lies in its intracellular conversion to the active metabolite, β -D-N4-hydroxycytidine-triphosphate (NHC-TP).[1][3][4] This active form is incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent inhibition of viral replication, a process termed "viral error catastrophe".[2][4][5]

Given that NHC-TP is the primary bioactive form of molnupiravir, sensitive and accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic (PK) studies, understanding drug efficacy, and overall drug development.[1][6] This application note provides detailed methodologies and protocols for the detection and quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]

Metabolic Activation Pathway

Molnupiravir is an orally bioavailable isopropylester prodrug of β -D-N4-hydroxycytidine (NHC).[1][8] Following oral administration, it is rapidly hydrolyzed to NHC in the plasma.[5][8] NHC is then taken up by cells and undergoes sequential phosphorylation by host kinases to form NHC-

monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[4]



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Metabolic activation pathway of Molnupiravir to NHC-Triphosphate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of NHC-TP in human PBMC lysates.[1]

Table 1: Calibration and Linearity

Parameter	Value
Calibration Range	1–1500 pmol/sample
Lower Limit of Quantification (LLOQ)	1 pmol/sample

Table 2: Precision and Accuracy

Parameter	Value
Intra- and Inter-assay Precision (%CV)	≤ 11.8%
Intra- and Inter-assay Accuracy (%Bias)	≤ ±11.2%

Experimental Protocols

This section details the key experimental protocols for the quantification of NHC-TP in PBMC lysates. The methods described are based on established and validated procedures.[1]

Sample Preparation (PBMC Lysate)

- **PBMC Isolation:** Isolate PBMCs from whole blood using standard density gradient centrifugation.
- **Cell Lysis:** Resuspend the PBMC pellet in a lysis buffer (e.g., 70:30 acetonitrile:water).
- **Internal Standard Spiking:** Add an isotopically-labeled internal standard (e.g., $^{13}\text{C}^{15}\text{N}_2$ -NHC-TP) to the lysate to correct for matrix effects and procedural losses.

- **Sample Dilution/Evaporation:** For the described method, 100 µL of the sample is pipetted into a 96-well plate, followed by 25 µL of the internal standard solution. The samples are then evaporated to dryness under a stream of nitrogen.[\[1\]](#)
- **Reconstitution:** Reconstitute the dried extract in 100 µL of water prior to LC-MS/MS analysis.[\[1\]](#)

LC-MS/MS Analysis

The following is an example of a validated LC-MS/MS method for NHC-TP quantification.[\[1\]](#)

- **Liquid Chromatography System:** Shimadzu Nexera X2 HPLC system.[\[1\]](#)
- **Mass Spectrometer:** SCIEX QTRAP 6500 with an ESI source.[\[1\]](#)
- **Chromatographic Column:** Scherzo SM-C18, 3 x 50 mm, 3.0 µm particle size.[\[1\]](#)
- **Mobile Phase A:** 50 mM ammonium formate: 5 mM ammonium hydroxide.[\[1\]](#)
- **Mobile Phase B:** 80 mM ammonium formate: 8 mM ammonium hydroxide in 80:20 water:acetonitrile.[\[1\]](#)
- **Flow Rate:** 0.75 mL/min.[\[1\]](#)
- **Gradient Elution:** A gradient elution is used to achieve chromatographic separation.
- **Injection Volume:** 20 µL.[\[1\]](#)

Mass Spectrometry Parameters

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NHC-TP and its internal standard.

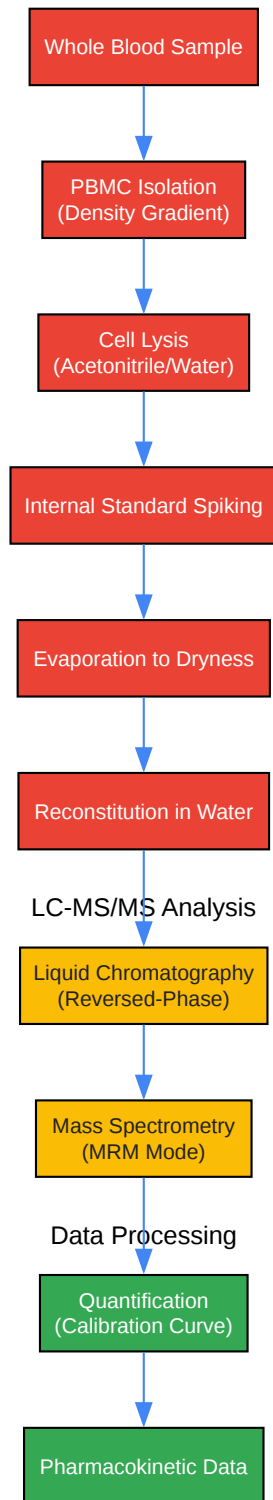
Table 3: Example MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
NHC-TP	To be optimized	To be optimized
Isotope-labeled IS	To be optimized	To be optimized

Note: Specific MRM transitions need to be optimized for the instrument used.

Experimental Workflow Diagram

Sample Preparation



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General workflow for NHC-TP quantification in PBMCs.

Discussion

The accurate quantification of intracellular nucleoside triphosphate analogs like NHC-TP presents analytical challenges due to their polar nature and complex cellular matrix.[9][10] The use of isotopically-labeled internal standards is crucial to mitigate matrix effects such as ion suppression, ensuring the accuracy and precision of the assay.[1] The methods outlined in this application note have been validated in accordance with FDA Bioanalytical Method Validation guidelines, demonstrating their robustness and suitability for clinical trial applications.[1]

Similar LC-MS/MS strategies have been successfully employed for the intracellular quantification of other active triphosphate metabolites, such as GS-443902, the active form of remdesivir.[11] The principles of sample preparation, chromatographic separation, and mass spectrometric detection are broadly applicable to this class of compounds.

Conclusion

This application note provides a detailed overview and protocols for the LC-MS/MS-based quantification of NHC-triphosphate, the active metabolite of molnupiravir. The described methods are sensitive, specific, and have been rigorously validated, making them suitable for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. The provided workflows and data summaries serve as a valuable resource for scientists and researchers in the field of antiviral drug analysis.

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